1,2-ビス(エポキシブチル)カルボラン

概要

説明

Synthesis Analysis

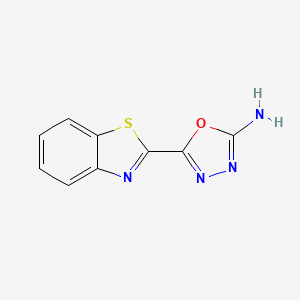

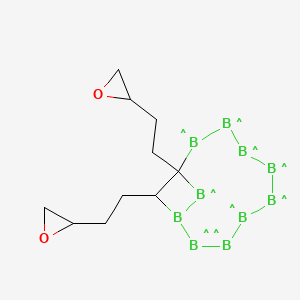

The synthesis of bis(carboranes) and their derivatives, including 1,2-Bis(epoxybutyl)carborane, has been reviewed with particular emphasis on 1,1′-bis(ortho-carborane) . The reactivity of these compounds can be discussed with respect to four topics: as a κ2-ligand to transition-metals, 5-membered cyclic derivatives with non-metals, deboronation–metalation chemistry, and reduction–metalation chemistry .Molecular Structure Analysis

The structure of 1,2-Bis(epoxybutyl)carborane has been determined by X-ray crystallographic analysis . The presence of one carborane as a substituent significantly modifies the reactivity of the other, and having two linked cages affords unique bonding possibilities .Chemical Reactions Analysis

The reactivity of bis(carboranes) and their derivatives can be discussed with respect to four topics: as a κ2-ligand to transition-metals, 5-membered cyclic derivatives with non-metals, deboronation–metalation chemistry, and reduction–metalation chemistry .科学的研究の応用

1,2-ビス(エポキシブチル)カルボランの応用の包括的な分析

1,2-ビス(エポキシブチル)カルボランは、式が

C10H14B10O2 C_{10}H_{14}B_{10}O_{2} C10H14B10O2

の化合物であり、そのユニークな化学構造により、さまざまな科学研究アプリケーションにおける可能性が知られています 。以下は、さまざまな分野におけるその応用の詳細な分析です。創薬と薬物送達: カルボランは、その三次元的な正二十面体構造により、創薬分野において有望であることが明らかになっています。 1,2-ビス(エポキシブチル)カルボランは、疎水性ファーマコフォアとして機能し、薬物分子の親油性を高めます 。これにより、生物学的膜を介した薬物送達が改善され、より効果的な治療につながる可能性があります。

癌治療: カルボランに含まれるホウ素は、標的型癌治療であるホウ素中性子捕捉療法(BNCT)での使用に適しています。 1,2-ビス(エポキシブチル)カルボランは、悪性細胞に選択的に蓄積し、中性子ビームで標的にされるホウ素キャリアーの設計に使用できます .

生物有機金属化学: 生物有機金属化学において、1,2-ビス(エポキシブチル)カルボランは、メタラカルボラン錯体を生成するために使用できます。 これらの錯体は、その安定性とユニークな電子特性により、診断画像や治療薬など、医療分野での潜在的な応用を持っています .

受容体リガンドの開発: この化合物の構造により、生物系におけるフェニル基の模倣物質として機能します。 この特性は、重要な生物学的受容体と相互作用する可能性のある新規カルボランベースの受容体リガンドを開発するために利用でき、治療のための新しい経路を提供します .

材料科学: エポキシ基があるため、1,2-ビス(エポキシブチル)カルボランは、高度な材料の合成に使用できます。 ポリマーに組み込むことで、熱安定性と難燃性を向上させることができ、高性能材料研究において貴重な存在となります .

化学センシング: カルボランの堅牢性と電子欠乏性は、化学センサの優れた候補となっています。 1,2-ビス(エポキシブチル)カルボランは、ガスやイオンなど、さまざまな物質を高感度に検出するセンサデバイスに統合できます .

計算化学: 1,2-ビス(エポキシブチル)カルボランのユニークな構造は、計算化学研究の興味深い対象となっています。 研究者は、その特性と相互作用をシリコで探求することができ、新規化合物や材料の設計を支援します .

クロマトグラフィーと質量分析: 1,2-ビス(エポキシブチル)カルボランは、クロマトグラフィーと質量分析で、測定装置の構成要素として使用できます。 その特性は、分析プロセスにおけるサンプル操作をより効率的かつ効果的に行うのに役立つ可能性があります .

作用機序

Safety and Hazards

The safety data sheet (SDS) for 1,2-Bis(epoxybutyl)carborane provides information on its hazards, including hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection .

将来の方向性

生化学分析

Biochemical Properties

1,2-Bis(epoxybutyl)carborane plays a significant role in biochemical reactions, particularly due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. For instance, it may bind to the active sites of certain enzymes, altering their activity and thus influencing the overall biochemical pathway .

Cellular Effects

The effects of 1,2-Bis(epoxybutyl)carborane on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways by interacting with key proteins involved in these processes, leading to changes in gene expression patterns. Additionally, 1,2-Bis(epoxybutyl)carborane can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1,2-Bis(epoxybutyl)carborane exerts its effects through specific binding interactions with biomolecules. The compound can bind to enzymes, either inhibiting or activating them, which in turn affects the biochemical pathways they are involved in. Furthermore, 1,2-Bis(epoxybutyl)carborane can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Bis(epoxybutyl)carborane have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,2-Bis(epoxybutyl)carborane remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular processes, highlighting the importance of understanding its temporal dynamics .

Dosage Effects in Animal Models

The effects of 1,2-Bis(epoxybutyl)carborane vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain biochemical pathways or improving cellular function. At higher doses, 1,2-Bis(epoxybutyl)carborane can become toxic, leading to adverse effects such as cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications .

Metabolic Pathways

1,2-Bis(epoxybutyl)carborane is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. This interaction with metabolic pathways highlights the potential of 1,2-Bis(epoxybutyl)carborane as a tool for studying and manipulating cellular metabolism.

Transport and Distribution

Within cells and tissues, 1,2-Bis(epoxybutyl)carborane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its overall activity and function. Understanding the transport and distribution mechanisms of 1,2-Bis(epoxybutyl)carborane is essential for optimizing its use in biochemical research .

Subcellular Localization

The subcellular localization of 1,2-Bis(epoxybutyl)carborane is a key factor in its biochemical activity. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall function within the cell. Studies have shown that 1,2-Bis(epoxybutyl)carborane can localize to various subcellular regions, influencing its biochemical effects .

特性

InChI |

InChI=1S/C10H15B10O2/c1(7-5-21-7)2-9-10(4-3-8-6-22-8)11-13-14-15-16-17-18-19-20(9)12-10/h7-9H,1-6H2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVPPQHNJBCMOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B]1[B][B][B][B]C2([B]B(C2CCC3CO3)[B][B][B]1)CCC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15B10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 7-methyl-3,7,11-triazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B1527116.png)

![5-(tert-Butoxycarbonyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1527119.png)

![4-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B1527128.png)

![4-[(Methylthio)methyl]piperidine hydrochloride](/img/structure/B1527130.png)

![4-Amino-5-[2-(trifluoromethoxy)benzyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1527136.png)

![2-(Chloromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527137.png)

![2-(Azidomethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1527138.png)